molecular formula C4HCl2NO2S B143227 4,5-Dichloroisothiazole-3-carboxylic acid CAS No. 131947-13-2

4,5-Dichloroisothiazole-3-carboxylic acid

Cat. No. B143227
CAS RN: 131947-13-2
M. Wt: 198.03 g/mol
InChI Key: ZFEHQZVNKOESSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Dichloroisothiazole-3-carboxylic acid is a chemical compound with the molecular formula C4HCl2NO2S . It is used in laboratory settings and is not recommended for food, drug, pesticide, or biocidal product use .


Synthesis Analysis

The synthesis of 4,5-Dichloroisothiazole-3-carboxylic acid involves reactions of 4,5-dichloroisothiazole-3-carbonyl chloride with ammonia, heterocyclic and aromatic amines, and functionally substituted alcohols and phenols .


Molecular Structure Analysis

The molecular structure of 4,5-Dichloroisothiazole-3-carboxylic acid involves S-N and C-S bond lengths that are lengthened compared with analogous bonds in 4,5-dichloroisothiazole-3-carboxylic acid .


Chemical Reactions Analysis

In a study, Morpholinium and 4-methylpiperazinium 4,5-dichloro isothiazol-3-carboxylates were selected as adjuvants. The study of the cisplatin-adjuvant system was carried out by quantum chemical modeling .


Physical And Chemical Properties Analysis

4,5-Dichloroisothiazole-3-carboxylic acid has a molecular weight of 198.03 . It is recommended to be stored in a well-ventilated place and kept tightly closed .

Scientific Research Applications

Synthesis of Metal Complexes

4,5-Dichloroisothiazole-3-carboxylic acid has been used in the synthesis of Nickel (II) and Cobalt (II) complexes . These complexes have been characterized by physicochemical and spectroscopic methods . The complexes have been screened in vitro for their cytotoxic activity against Hep2 cancer cell line .

Cytotoxicity Studies

The Nickel (II) and Cobalt (II) complexes synthesized using 4,5-Dichloroisothiazole-3-carboxylic acid have been studied for their cytotoxic effects . However, the complexes showed no activity (IC 50 > 50 µM) in comparison with structurally related Cu (II) complex .

DNA Binding Studies

The DNA binding constants of the Nickel (II), Cobalt (II), and Copper (II) complexes synthesized using 4,5-Dichloroisothiazole-3-carboxylic acid were determined using absorption titration . All three complexes possessed similar DNA binding efficacy (Kb 10^4) .

Chemotherapy Adjuvants

4,5-Dichloroisothiazole-3-carboxylic acid has been used as an adjuvant in combination with cisplatin in chemotherapy of neuroepithelial tumors . The adjuvants form conjugates with cisplatin that lead to the relocation of frontier molecular orbitals as well as increase of conjugate’s dipole moment .

Fungicidal Activity

Compounds synthesized using 4,5-Dichloroisothiazole-3-carboxylic acid have shown very good fungicidal activity against one or multiple plant pathogens in vitro and in vivo .

Anticancer Therapy

4,5-Dichloroisothiazole-3-carboxylic acid has been used in the development of anticancer chemotherapy drugs . The choice of this particular section of clinical oncology is based on significant progress in creation of anticancer chemotherapy drugs .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

There is ongoing research into the potential applications of 4,5-Dichloroisothiazole-3-carboxylic acid. For example, a series of 3,4-dichloroisothiazole-based-strobilurin derivatives were synthesized and characterized, showing promising results in in vitro bioassay screening with 9 different plant pathogens .

properties

IUPAC Name

4,5-dichloro-1,2-thiazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HCl2NO2S/c5-1-2(4(8)9)7-10-3(1)6/h(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFEHQZVNKOESSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(SN=C1C(=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HCl2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00361340
Record name 4,5-Dichloroisothiazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00361340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dichloroisothiazole-3-carboxylic acid

CAS RN

131947-13-2
Record name 4,5-Dichloroisothiazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00361340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 131947-13-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5-Dichloroisothiazole-3-carboxylic acid
Reactant of Route 2
4,5-Dichloroisothiazole-3-carboxylic acid
Reactant of Route 3
4,5-Dichloroisothiazole-3-carboxylic acid
Reactant of Route 4
4,5-Dichloroisothiazole-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
4,5-Dichloroisothiazole-3-carboxylic acid
Reactant of Route 6
4,5-Dichloroisothiazole-3-carboxylic acid

Q & A

Q1: What are the main applications of 4,5-dichloroisothiazole-3-carboxylic acid in chemical synthesis?

A1: 4,5-Dichloroisothiazole-3-carboxylic acid serves as a versatile building block for synthesizing various heterocyclic compounds. Researchers have utilized it to prepare amides and esters with potential fungicidal activity [, ]. Additionally, it acts as a key precursor in synthesizing isoxazole and isothiazole derivatives of curcumin, which are being investigated for their potential as antitumor agents [].

Q2: What insights do we have into the structural characteristics of 4,5-dichloroisothiazole-3-carboxylic acid?

A2: The crystal and molecular structure of 4,5-dichloroisothiazole-3-carboxylic acid has been determined through X-ray crystallography []. This information provides valuable insights into the bond lengths, bond angles, and spatial arrangement of atoms within the molecule, aiding in understanding its reactivity and potential interactions.

Q3: How is 4,5-dichloroisothiazole-3-carboxylic acid used in the development of new fungicides?

A3: Studies have explored the synthesis of novel biphenyl derivatives of 4,5-dichloroisothiazole-3-carboxylic acid for their potential fungicidal properties []. While specific details about the mechanism of action and target organisms are not provided in the abstracts, this research highlights the potential of this compound as a scaffold for developing new antifungal agents.

Q4: Are there any studies exploring the structure-activity relationship (SAR) of compounds derived from 4,5-dichloroisothiazole-3-carboxylic acid?

A4: While the provided abstracts don't delve into specific SAR studies, the synthesis of various derivatives, including esters of benzoic, 5-arylisoxazole-3-carboxylic acid, and 4,5-dichloroisothiazole-3-carboxylic acid, suggests an interest in understanding how structural modifications impact biological activity [, , ].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.